Galanolactone

Descripción general

Descripción

Galanolactone is a diterpenoid lactone first isolated from ginger (Zingiber officinale) and Alpinia galanga . It belongs to the class of labdanes, a subclass of diterpenes characterized by their 20-carbon skeletal structure . This compound is known for its various biological activities, including its role as an antagonist at 5-HT3 receptors .

Métodos De Preparación

Galanolactone can be extracted from the acetone extracts of ginger . The preparation involves drying and processing the ginger rhizomes, which significantly affects the content of this compound . Industrial production methods typically involve the extraction of this compound from natural sources like ginger and Alpinia galanga, followed by purification processes to isolate the compound .

Análisis De Reacciones Químicas

Galanolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Introduction to Galanolactone

This compound is a bioactive compound classified as a diterpenoid lactone, primarily isolated from ginger (Zingiber officinale) and Alpinia galanga. Its unique chemical structure and biological properties have made it a subject of interest in various scientific fields, including pharmacology, biochemistry, and medicine. This article explores the diverse applications of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in health and industry.

Pharmacological Properties

This compound primarily acts as an antagonist at the 5-HT3 receptors , which are a subtype of serotonin receptors involved in various physiological processes, including gastrointestinal motility and nausea. This antagonistic action has been linked to several pharmacological effects:

- Anti-emetic Activity : this compound has shown promise in reducing nausea and vomiting, particularly in chemotherapy-induced cases. Studies indicate that it inhibits the contractile responses to 5-HT, thus mitigating these symptoms .

- Lipid Accumulation Inhibition : Research indicates that this compound can inhibit adipogenesis by reducing lipid accumulation in adipocytes. It affects the expression of proteins involved in fat storage, such as adipocyte fatty acid-binding protein (aP2) and resistin .

Biochemical Interactions

This compound interacts with various enzymes and proteins, influencing cell signaling pathways. Its effects on cellular processes include:

- Modulation of inflammatory responses.

- Potential antibacterial activity against pathogenic bacteria .

Applications in Scientific Research

This compound has been extensively studied across several domains:

Medical Applications

- Gastrointestinal Disorders : Due to its anti-emetic properties, this compound is being explored for treating conditions like chemotherapy-induced nausea and vomiting .

- Obesity Management : Its ability to inhibit lipid accumulation positions this compound as a potential agent for obesity treatment by targeting adipocyte differentiation and function.

Biological Research

- Cellular Studies : this compound's effect on 5-HT3 receptor antagonism has made it a valuable model compound for studying serotonin-related pathways in various biological systems .

- Antimicrobial Research : Emerging studies suggest that this compound exhibits antibacterial properties against specific oral pathogens, making it relevant for dental health applications .

Industrial Applications

- Natural Health Products : this compound is incorporated into dietary supplements and herbal formulations due to its perceived health benefits derived from ginger .

Case Study 1: Anti-emetic Effects

A clinical trial investigated the efficacy of encapsulated ginger extract containing this compound in patients undergoing chemotherapy. Results indicated a significant reduction in nausea severity compared to placebo groups, highlighting its potential as a supportive therapy in oncology .

Case Study 2: Lipid Metabolism

In vitro studies demonstrated that this compound treatment led to a marked decrease in lipid accumulation in 3T3-L1 adipocytes. The compound inhibited key adipogenic markers, suggesting its role in metabolic regulation and obesity management .

Case Study 3: Antibacterial Activity

Research examining the antibacterial effects of this compound against oral pathogens revealed promising results. It demonstrated significant inhibition of bacterial growth, suggesting its utility in developing oral hygiene products or treatments for periodontal diseases .

Mecanismo De Acción

Galanolactone exerts its effects primarily by acting as an antagonist at 5-HT3 receptors . This interaction inhibits the release of serotonin, which plays a crucial role in various physiological processes, including mood regulation and gastrointestinal function . The compound also influences the central cholinergic system, enhancing the release of acetylcholine and improving cognitive functions .

Comparación Con Compuestos Similares

Galanolactone is unique among diterpenoid lactones due to its specific biological activities and molecular structure. Similar compounds include:

Labdadienedial: Another labdane diterpene found in ginger, known for its anti-inflammatory properties.

Aframodial: A labdane diterpene with antimicrobial activity.

Gingerol: A phenolic compound in ginger with potent antioxidant and anti-inflammatory effects.

This compound stands out due to its specific antagonistic action on 5-HT3 receptors and its potential therapeutic applications in treating gastrointestinal disorders and enhancing cognitive functions .

Actividad Biológica

Galanolactone is a diterpenoid compound derived from ginger, specifically from the plant Zingiber officinale. This compound has garnered attention for its various biological activities, particularly in the fields of anti-inflammatory, antioxidant, and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

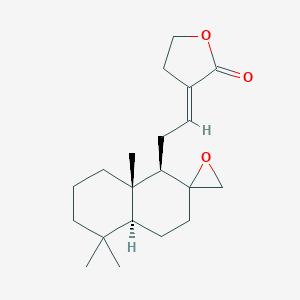

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is , and its structure includes a lactone ring that plays a crucial role in its interaction with biological targets.

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that this compound can suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Table 1: Effects of this compound on Inflammatory Markers

| Study Reference | Cytokine Inhibition | Mechanism |

|---|---|---|

| TNF-α, IL-6 | NF-κB suppression | |

| IL-1β | Downregulation of inflammatory genes | |

| COX-2 | Inhibition of arachidonate metabolism |

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Research indicates that it can significantly reduce oxidative stress markers in various cell types.

Table 2: Antioxidant Effects of this compound

| Study Reference | Assessed Parameter | Result |

|---|---|---|

| Superoxide Dismutase | Increased activity | |

| Malondialdehyde (MDA) | Decreased levels | |

| Glutathione Peroxidase | Enhanced activity |

3. Neuroprotective Effects

This compound has been studied for its potential neuroprotective effects, particularly in models of cognitive impairment. A study investigated its impact on learning and memory in mice, revealing that it enhances both working and long-term memory.

Case Study: Neuroprotective Role in Mice

In a controlled study involving mice administered with this compound (200 mg/kg), significant improvements were observed in memory retention and cognitive function compared to the control group. The underlying mechanism appears to involve modulation of serotonin pathways, as this compound antagonizes the 5-HT3 receptor.

4. Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Studies have shown its effectiveness against oral bacteria associated with periodontal disease.

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 30 µg/mL |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Pathways : By blocking NF-κB activation and reducing cytokine production.

- Antioxidant Mechanism : By enhancing the activity of antioxidant enzymes and scavenging free radicals.

- Neurotransmitter Modulation : By influencing serotonin receptor pathways, which may enhance cognitive functions.

- Direct Antimicrobial Action : By disrupting bacterial cell membranes or metabolic processes.

Propiedades

IUPAC Name |

(3E)-3-[2-[(1R,2S,4aS,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)15(18)7-11-20(13-23-20)16(19)6-5-14-8-12-22-17(14)21/h5,15-16H,4,6-13H2,1-3H3/b14-5+/t15-,16+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPTXJNHCBXMBP-SDIIOJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC=C4CCOC4=O)CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C/C=C/4\CCOC4=O)CO3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115753-79-2 | |

| Record name | Galanolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115753-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galanolactone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4852TYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.